(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
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Overview
Description
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is a chemical compound with a complex structure that includes a diazinane ring and a butanoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride typically involves the reaction of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid+SOCl2→(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzymes and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1,3-diazinan-1-yl)benzoic acid
- 2-methyl-3-(2-oxo-1,3-diazinan-1-yl)butanoic acid
- 4-(2-oxo-1,3-diazinan-1-yl)benzonitrile
Uniqueness
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is unique due to its specific structural features, including the presence of a diazinane ring and an acyl chloride group
Properties
IUPAC Name |
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUOJBKULXTCRU-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1CCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652678 |
Source
|
Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192800-77-4 |
Source
|
Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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